Lascufloxacin

Übersicht

Beschreibung

Lascufloxacin, das unter dem Handelsnamen Lasvic vermarktet wird, ist ein Fluorchinolon-Antibiotikum, das von der Kyorin Pharmaceutical Co., Ltd. entwickelt wurde. Es wird hauptsächlich zur Behandlung von bakteriellen Infektionen eingesetzt, darunter ambulant erworbene Pneumonie, Hals-Nasen-Ohren-Infektionen und Infektionen der Atemwege. This compound wurde in Japan seit 2019 zugelassen und zeigt eine starke Aktivität gegen verschiedene grampositive Bakterien wie Streptococcus pneumoniae und Streptococcus anginosus .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Lascufloxacin umfasst einen mehrstufigen Prozess, der mit einem Aminoester beginnt. Die wichtigsten Schritte umfassen:

Cbz-Schutz und Claisen-Kondensation: Aminoester wird einer Cbz-Schutzgruppe unterzogen, gefolgt von einer Claisen-Kondensation, um Pyrrolidon zu erhalten.

Asymmetrische Hydrierung: Unter Verwendung eines Rutheniumkatalysators mit (S)-BINAP als Ligand erzeugt die asymmetrische Hydrierung trans-Pyrrolidin.

Verseifung und Kupplung: Der Ester wird verseift und mit Cyclopropylamin gekoppelt, um kristallines Amid zu bilden.

Reduktion und Benzyl-Schutz: Das Amid wird zum entsprechenden Amin reduziert, gefolgt von Benzyl-Schutz.

Bildung des Fluorpyrrolidin-Fragments: Die Behandlung mit Perfluor-1-octansulfonylfluorid (POSF) ergibt chirales Fluorid, das dann entschützt und in das Fluorpyrrolidin-Fragment umgewandelt wird.

Aufbau des Fluorchinolon-Kerns: Acetoacetat wird mit Triethylorthoformiat kondensiert und mit 2-Fluorethylaminhydrochlorid behandelt, um Chinolon zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt dem gleichen Syntheseweg, ist aber für die großtechnische Herstellung optimiert. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Lascufloxacin durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Umfasst den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion zu Alkoholen führen kann.

Wissenschaftliche Forschungsanwendungen

Lascufloxacin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung verwendet, um die Reaktivität von Fluorchinolonen zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf die bakteriellen Zellwände und die DNA-Replikation.

Medizin: Zur Behandlung von bakteriellen Infektionen, insbesondere solchen, die gegenüber anderen Antibiotika resistent sind.

Industrie: Wird bei der Entwicklung neuer antibakterieller Wirkstoffe und Formulierungen eingesetzt

Wirkmechanismus

This compound entfaltet seine antibakterielle Wirkung durch Hemmung der bakteriellen DNA-Gyrase und Topoisomerase IV, Enzyme, die für die DNA-Replikation und -Transkription unerlässlich sind. Diese Hemmung führt zur Störung bakterieller DNA-Prozesse, was letztendlich zum Zelltod führt. Die einzigartige Struktur der Verbindung ermöglicht eine effektive Bindung an diese molekularen Zielstrukturen, wodurch sie hoch wirksam gegen ein breites Spektrum von Bakterien ist .

Wirkmechanismus

Lascufloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in cell death. The compound’s unique structure allows it to bind effectively to these molecular targets, making it highly potent against a broad spectrum of bacteria .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Levofloxacin

- Garenoxacin

- Moxifloxacin

Einzigartigkeit

Lascufloxacin zeichnet sich durch seine verbesserte Aktivität gegen arzneimittelresistente Stämme aus, wie z. B. Methicillin-resistenter Staphylococcus aureus (MRSA) und Penicillin-resistenter Streptococcus pneumoniae. Darüber hinaus hat es eine geringere Tendenz, gegenüber anderen Fluorchinolonen resistente Stämme zu selektieren .

Fazit

This compound ist ein neuartiges und wirksames Fluorchinolon-Antibiotikum mit bedeutenden Anwendungen bei der Behandlung von bakteriellen Infektionen. Seine einzigartige Synthese, seine breite Wirksamkeit und seine Wirksamkeit gegen resistente Stämme machen es zu einer wertvollen Ergänzung des Arsenals an antibakteriellen Wirkstoffen.

Biologische Aktivität

Lascufloxacin (LSFX) is a novel fluoroquinolone antibiotic that has shown promising results in the treatment of various bacterial infections, particularly respiratory tract infections. Its unique pharmacokinetic properties and broad-spectrum antibacterial activity make it a significant candidate for addressing challenges posed by resistant bacterial strains.

Antibacterial Spectrum

This compound exhibits potent in vitro activity against a range of respiratory pathogens, including:

- Staphylococcus aureus

- Streptococcus pneumoniae

- Haemophilus influenzae

- Anaerobic bacteria

The minimum inhibitory concentrations (MICs) for these pathogens suggest that LSFX can effectively inhibit bacterial growth at low concentrations, making it a valuable option in clinical settings where resistance is a concern .

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties:

- Bioavailability : Complete gastrointestinal absorption.

- Half-life : Approximately 15.6 to 18.2 hours, allowing for once-daily dosing.

- Protein Binding : About 74% in plasma, which is crucial for its distribution and efficacy.

The pharmacodynamic studies indicate that the free area under the curve (fAUC) to MIC ratios necessary for bacteriostasis are significantly lower than those required for existing quinolones, suggesting that LSFX can achieve therapeutic targets at lower doses (≤100 mg/day) compared to levofloxacin (500 mg/day) .

Tissue Penetration

This compound exhibits remarkable tissue penetration, particularly in lung tissues:

- Epithelial lining fluid (ELF) : ELF-to-free plasma AUC ratios of 61.7.

- Alveolar macrophages (AM) : AM-to-free plasma AUC ratios of 163.

These ratios indicate that LSFX achieves higher concentrations in lung tissues compared to plasma, enhancing its effectiveness against pulmonary infections .

Case Studies and Clinical Trials

-

Community-Acquired Pneumonia (CAP) :

- A Phase III double-blind study compared LSFX with levofloxacin in patients with CAP. The cure rate was 92.8% for LSFX (75 mg daily) versus 92.3% for levofloxacin (500 mg daily), demonstrating non-inferiority .

- In a retrospective study involving 55 patients with pneumonia, LSFX was administered as a second-line treatment. The clinical improvement rate was 81.5%, with significant effectiveness noted in both CAP and lung abscess cases .

- Nursing and Healthcare-Associated Pneumonia :

Summary of Clinical Outcomes

| Study Type | Patient Count | Improvement Rate | Notable Findings |

|---|---|---|---|

| Phase III CAP Study | 242 | 92.8% | Non-inferiority to levofloxacin |

| Retrospective Pneumonia Study | 55 | 81.5% | Effective as second-line treatment |

| Nursing/Healthcare-Associated PNA | Variable | High efficacy | Broad antimicrobial activity |

Safety Profile

This compound has been well-tolerated in clinical settings, with no severe adverse effects reported among patients treated for pneumonia. Common safety evaluations included monitoring for allergic reactions, liver and renal dysfunctions, and cardiovascular abnormalities. The incidence of adverse events was comparable to that of other fluoroquinolones .

Eigenschaften

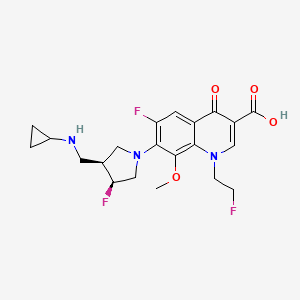

IUPAC Name |

7-[(3S,4S)-3-[(cyclopropylamino)methyl]-4-fluoropyrrolidin-1-yl]-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F3N3O4/c1-31-20-17-13(19(28)14(21(29)30)9-26(17)5-4-22)6-15(23)18(20)27-8-11(16(24)10-27)7-25-12-2-3-12/h6,9,11-12,16,25H,2-5,7-8,10H2,1H3,(H,29,30)/t11-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIOCUITTUUVPV-MEDUHNTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CC(C(C3)F)CNC4CC4)F)C(=O)C(=CN2CCF)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=CC(=C1N3C[C@@H]([C@@H](C3)F)CNC4CC4)F)C(=O)C(=CN2CCF)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001336967 | |

| Record name | Lascufloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001336967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848416-07-9 | |

| Record name | Lascufloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848416079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lascufloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001336967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LASCUFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55MOB566V7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.